N-Boc-(+/-)-trans-2-Aminocyclohexylcarbaldehyd

Übersicht

Beschreibung

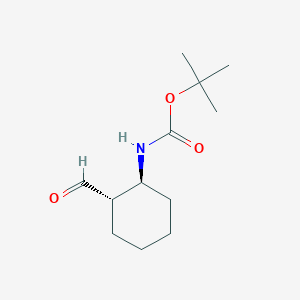

N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde is a compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a cyclohexane ring with an aldehyde functional group The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes

Wissenschaftliche Forschungsanwendungen

N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde has several applications in scientific research:

Organic Chemistry: Used as an intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive compounds, including enzyme inhibitors and receptor modulators.

Materials Science: Utilized in the preparation of functionalized materials and polymers with specific properties.

Wirkmechanismus

Target of Action

N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde, also known as tert-butyl N-[(1S,2S)-2-formylcyclohexyl]carbamate, is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .

Mode of Action

The compound interacts with its targets (amine groups) by forming Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group of N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde is stable towards most nucleophiles and bases .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides and proteins. The Boc group of N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde provides stability during these synthesis processes, preventing unwanted side reactions .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its stability and resistance to nucleophilic reagents and alkaline reaction conditions .

Result of Action

The result of the action of N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde is the formation of Boc-protected amines and amino acids. These protected amines can then be used in further synthetic steps, such as peptide synthesis .

Action Environment

The action of N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde can be influenced by environmental factors such as pH and temperature . For instance, the Boc group is stable under a wide range of pH conditions and temperatures . It can be cleaved under anhydrous acidic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde typically involves the protection of the amine group with a Boc group, followed by the introduction of the aldehyde functional group. One common method involves the reaction of trans-2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine. The resulting compound is then oxidized to introduce the aldehyde group, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods

Industrial production of N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane

Reduction: NaBH4, LiAlH4

Substitution: Acidic conditions (e.g., trifluoroacetic acid)

Major Products Formed

Oxidation: N-Boc-(+/-)-trans-2-aminocyclohexyl-carboxylic acid

Reduction: N-Boc-(+/-)-trans-2-aminocyclohexyl-methanol

Substitution: Various substituted amines depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-2-aminocyclohexanol: Similar structure but with a hydroxyl group instead of an aldehyde.

N-Boc-2-aminocyclohexanone: Contains a ketone group instead of an aldehyde.

N-Boc-2-aminocyclohexyl-methanol: Resulting from the reduction of the aldehyde group to a primary alcohol.

Uniqueness

N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde is unique due to the presence of both a Boc-protected amine and an aldehyde group on the same cyclohexane ring. This combination allows for selective reactions at either functional group, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde is a compound that has gained attention in medicinal chemistry due to its potential biological activity and applications in drug development. This article explores its biological properties, synthesis, and potential therapeutic uses based on current research findings.

Chemical Structure and Synthesis

N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde, also known as tert-butyl [(1S,2S/1R,2R)-2-formylcyclohexyl]carbamate, features a tert-butoxycarbonyl (Boc) protective group that enhances its stability and reactivity. The synthesis of this compound typically involves several steps, starting from cyclohexene or cyclohexane through various reactions including protection and deprotection of functional groups.

Interaction with Biological Targets

Research indicates that N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde interacts with various biological targets, potentially leading to therapeutic effects. Preliminary studies suggest that derivatives of this compound may act as receptor agonists or antagonists, particularly in modulating neurotransmitter systems. This interaction is significant for pathways related to pain management and neuropharmacology.

Pharmacological Implications

The compound's structural features allow it to exhibit selective activity towards specific receptors. For instance, studies have shown that derivatives can influence the activity of certain neurotransmitter receptors, which could be beneficial in treating conditions such as depression or anxiety.

Case Studies

- Neuropharmacological Studies : Research has demonstrated that N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde derivatives exhibit varying degrees of binding affinity at neurotransmitter receptors. For example, certain derivatives showed promising results in modulating serotonin and dopamine receptors, which are crucial in mood regulation .

- Anti-inflammatory Potential : Another study explored the anti-inflammatory properties of compounds related to N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde. The findings indicated a reduction in inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : While specific data on the antimicrobial activity of N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde is limited, compounds with similar structures have shown efficacy against various bacterial strains. This positions the compound as a candidate for further investigation in the field of antimicrobial drug development .

Comparative Analysis with Related Compounds

To better understand the unique properties of N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Boc-(+/-)-cis-2-aminocyclohexyl-carbaldehyde | Cis isomer | Different stereochemistry affecting reactivity |

| N-Boc-cyclohexanamine | Simple amine | Lacks aldehyde functionality |

| (1S,2R)-cis-N-Boc-1,2-cyclohexanediamine | Diamine | Contains two amino groups, increasing reactivity |

This table highlights how the trans configuration of N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde may influence its biological interactions compared to its cis counterpart and other related compounds.

Eigenschaften

IUPAC Name |

tert-butyl N-[(1S,2S)-2-formylcyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQREOBBZDSHPN-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.